methyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate
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Overview
Description
(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 is a complex organic compound with a unique structure that includes a hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin ring system, followed by the introduction of the N-methoxycarbonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran. The final product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-1
- (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-3
Uniqueness
The uniqueness of (1R,5S)-N-Methoxycarbonyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido-[1,2-a][1,5]diazocin-8-one (-)-2 lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)14-6-9-5-10(8-14)11-3-2-4-12(16)15(11)7-9/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJCPQOVGUMVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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